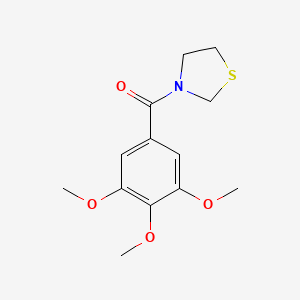

Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-

Description

Contextualization within Modern Medicinal Chemistry and Drug Discovery

In the landscape of modern drug discovery, the strategy of combining known bioactive fragments, or pharmacophores, into a single hybrid molecule is a well-established approach to generating new therapeutic leads. nih.gov This methodology is rooted in the principle that such hybrid compounds may exhibit enhanced affinity for biological targets, novel mechanisms of action, or improved pharmacokinetic profiles compared to their individual components. The design of Thiazolidine (B150603), 3-(3,4,5-trimethoxybenzoyl)- epitomizes this strategy. It brings together the thiazolidine scaffold, recognized for its broad biological versatility, and the 3,4,5-trimethoxybenzoyl unit, a key feature in a class of potent natural and synthetic bioactive agents. The exploration of such compounds is driven by the continuous need for novel therapeutic agents to address challenges like drug resistance and the demand for more targeted and effective treatments. nih.gov

Significance of the Thiazolidine Scaffold as a Privileged Pharmacophore

The thiazolidine ring and its derivatives, such as thiazolidin-4-ones, are considered "privileged structures" in medicinal chemistry. ump.edu.plresearchgate.net A privileged structure is a molecular framework that is capable of providing potent and selective ligands for a range of different biological targets through the strategic modification of its functional groups. nih.gov The utility of the thiazolidine scaffold stems from its structural features, which allow it to serve as a versatile template for presenting various substituents in a defined three-dimensional space, facilitating interactions with a wide array of biological macromolecules.

The privileged nature of this scaffold is evidenced by its presence in a multitude of compounds demonstrating a vast spectrum of pharmacological activities. researchgate.net

Table 1: Documented Biological Activities of Thiazolidine-Based Compounds

| Biological Activity | Description |

|---|---|

| Anticancer | Thiazolidinone derivatives have been shown to inhibit various enzymes and pathways crucial for cancer cell proliferation and survival, including protein kinases and tubulin polymerization. nih.gov |

| Antidiabetic | The thiazolidinedione class of drugs, such as Pioglitazone and Rosiglitazone, are well-known for their use in treating type 2 diabetes by acting as agonists for the PPARγ receptor. researchgate.net |

| Antimicrobial | Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens. researchgate.net |

| Anti-inflammatory | Certain thiazolidine compounds have been found to inhibit inflammatory pathways, showing potential for treating inflammatory conditions. researchgate.net |

| Antiviral | The scaffold has been incorporated into molecules designed to inhibit viral replication. researchgate.net |

This remarkable diversity in biological activity has cemented the thiazolidine ring system as a foundational component in the design and synthesis of novel therapeutic agents. researchgate.net

Importance of the 3,4,5-Trimethoxybenzoyl Moiety in Bioactive Molecules

The 3,4,5-trimethoxyphenyl group, a component of the 3,4,5-trimethoxybenzoyl moiety, is another pharmacophore of profound importance, particularly in the development of anticancer agents. researchgate.net This structural unit is a hallmark of several potent, naturally occurring antimitotic agents that function by disrupting microtubule dynamics, a critical process for cell division. researchgate.net

Microtubules are cellular polymers of α,β-tubulin, and their proper function is essential for forming the mitotic spindle during cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis (programmed cell death), making them a successful class of cancer therapeutics. nih.gov The 3,4,5-trimethoxyphenyl moiety is a key structural feature for binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting polymerization. researchgate.netnih.gov

Prominent examples of bioactive molecules featuring this moiety include:

Combretastatin (B1194345) A-4 (CA-4): A natural product isolated from the African bush willow Combretum caffrum, it is a powerful inhibitor of tubulin polymerization and serves as a lead compound for numerous synthetic analogs. researchgate.netbenthamdirect.com

Podophyllotoxin: A lignan (B3055560) found in the roots of Podophyllum species, it also acts as a potent inhibitor of microtubule assembly. nih.gov

The established role of the 3,4,5-trimethoxyphenyl group in potent tubulin inhibitors makes it a highly attractive component for incorporation into new molecular designs aimed at discovering novel anticancer agents. researchgate.netnih.govnih.gov

Research Landscape and Potential Therapeutic Relevance of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- Analogs

The logical convergence of the privileged thiazolidine scaffold and the potent 3,4,5-trimethoxyphenyl pharmacophore has spurred significant research into hybrid molecules, primarily for anticancer applications. While direct studies on Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- are limited in publicly accessible literature, extensive research exists on closely related analogs, particularly those based on the thiazolidine-2,4-dione (TZD) core. These studies provide valuable insights into the potential therapeutic relevance of this structural combination.

Researchers have designed and synthesized various series of compounds where the 3,4,5-trimethoxyphenyl group (or its derivatives like trimethoxybenzyl and trimethoxybenzylidene) is attached to a thiazolidine-based ring system. The primary therapeutic target for these analogs has been cancer, with investigations focusing on their cytotoxic effects and mechanisms of action.

Table 2: Research Findings on Analogs of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-

| Analog Series | Key Structural Features | Biological Activity / Findings | Mechanism of Action |

|---|---|---|---|

| (Z)-5-arylidene-3-(3,4,5-trimethoxybenzyl)thiazolidine-2,4-diones | Thiazolidine-2,4-dione core; 3,4,5-trimethoxybenzyl group at N-3; varied aryl groups at C-5. | Displayed moderate to significant cytotoxic activities against several human cancer cell lines. researchgate.netbenthamdirect.com Compound 6a showed cytotoxicity comparable to a more active indoline-based analog. researchgate.netbenthamdirect.com | Investigated as analogs of Combretastatin A-4. researchgate.netbenthamdirect.com In silico modeling suggests binding to the tubulin active site, indicating potential as tubulin polymerization inhibitors. researchgate.netbenthamdirect.com |

| (Z)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione Hybrids | Thiazolidine-2,4-dione core; 3,4,5-trimethoxybenzylidene group at C-5; thiazole (B1198619) moiety attached at N-3. | Hybrid compounds were synthesized and evaluated for anticancer activity. nih.gov They were designed to act as inhibitors of human topoisomerases, enzymes critical for managing DNA topology during cell replication. nih.gov | Designed as multi-target agents combining three known anticancer pharmacophores (thiazolidinedione, trimethoxyphenyl, and thiazole) to potentially achieve synergistic effects. nih.gov |

| Trimethoxyphenyl-based Oxazolone/Imidazolone/Triazinone Analogs | While not thiazolidines, these analogs also combine the 3,4,5-trimethoxyphenyl moiety with other five-membered heterocyclic rings. | Several compounds exhibited potent cytotoxic activity against the HepG2 liver cancer cell line, with IC50 values in the low micromolar range. nih.gov | The most active compounds were shown to be potent inhibitors of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. nih.gov |

The collective findings from these studies underscore the potential of combining the thiazolidine scaffold with the 3,4,5-trimethoxyphenyl moiety. The resulting analogs have consistently demonstrated promising anticancer activity, often through mechanisms involving the disruption of critical cellular processes like microtubule formation or DNA replication. This body of research strongly supports the continued exploration of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- and its derivatives as a fertile ground for the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

50916-00-2 |

|---|---|

Molecular Formula |

C13H17NO4S |

Molecular Weight |

283.35 g/mol |

IUPAC Name |

1,3-thiazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C13H17NO4S/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

QVCOQCFDDPUEJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCSC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Thiazolidine, 3 3,4,5 Trimethoxybenzoyl Analogs

Role of Substitutions on the 3,4,5-Trimethoxybenzoyl Ring for Biological Potency

The 3,4,5-trimethoxybenzoyl moiety is a critical pharmacophoric element in many biologically active molecules, including analogs of Thiazolidine (B150603), 3-(3,4,5-trimethoxybenzoyl)-. Research into compounds targeting tubulin polymerization has frequently identified this specific substitution pattern as a key requirement for high potency. nih.gov This trimethoxyphenyl group is a characteristic structural feature in numerous potent inhibitors of tubulin polymerization, such as the natural product colchicine (B1669291) and the synthetic agent combretastatin (B1194345) A-4 (CA-4). nih.govresearchgate.net

Studies on related scaffolds, such as 2-aryl-4-(3,4,5-trimethoxylbenzoyl)-thiazoles, have reinforced the significance of the 3,4,5-trimethoxy substituted phenyl ring for achieving potent antiproliferative activity against various cancer cell lines. nih.gov In many optimization efforts, this ring is intentionally kept unchanged due to its established importance for target engagement, particularly with the colchicine binding site on tubulin. nih.govnih.gov The three methoxy (B1213986) groups are believed to orient the moiety within the binding pocket, forming key interactions that stabilize the ligand-protein complex. Consequently, alterations to this 3,4,5-trimethoxy substitution pattern, either by shifting the position of the methoxy groups or replacing them with other substituents, often lead to a significant reduction or complete loss of biological activity.

Impact of Structural Variations at the Thiazolidine Nitrogen (N-3)

The N-3 position of the thiazolidine ring is a primary point for structural modification, directly influencing the molecule's interaction with its biological targets. mdpi.com In the parent compound, this position is acylated by the 3,4,5-trimethoxybenzoyl group. Variations at this site can profoundly alter the compound's biological profile.

For instance, replacing the 3-(3,4,5-trimethoxybenzoyl) group with a 3-(3,4,5-trimethoxybenzyl) moiety in a series of (Z)-5-arylidene-thiazolidine-2,4-diones resulted in compounds with only moderate cytotoxic activities, suggesting that the carbonyl group of the benzoyl moiety is important for potency. researchgate.net Other studies have explored attaching different substituents to the N-3 position. For example, incorporating a 2-amino-ethyl side chain created analogs with activity as inhibitors of the ERK and Akt signaling pathways. researchgate.net

Influence of Substituents at the Thiazolidine Carbon Positions (C-2, C-4, C-5)

Modifications at the carbon positions of the thiazolidine ring (C-2, C-4, and C-5) are fundamental to SAR studies, allowing for fine-tuning of a compound's activity. mdpi.comnih.gov

C-5 Position: The C-5 position is frequently substituted with an arylidene group through a Knoevenagel condensation. nih.govmdpi.com The nature of the substituent on this aryl ring significantly impacts biological potency. Studies on thiazolidine-2,4-diones have shown that the presence of electron-withdrawing groups, such as halogens (chloro, bromo), on the 5-arylidene ring can enhance cytotoxic and antimicrobial activities. nih.gov For example, a 5-bromo substituted benzylindoline-2,3-dione analog exhibited potent tubulin polymerization inhibitory activity. researchgate.net Conversely, replacing the phenyl ring with other heterocyclic systems at this position has sometimes resulted in a loss of activity. nih.gov

C-2 and C-4 Positions: These positions are commonly part of a thiazolidin-4-one or thiazolidine-2,4-dione core. The presence of oxo groups at these positions is often crucial for activity. For instance, the thiazolidine-2,4-dione (TZD) nucleus is a well-established pharmacophore in drugs targeting type 2 diabetes and is also found in numerous anticancer agents. researchgate.net Replacing one of the carbonyl oxygens at the C-2 position with sulfur to create a 2-thioxo-thiazolidinone (rhodanine) derivative is a common modification that can alter the compound's electronic properties and target interactions, often leading to a different biological activity profile. researchgate.net

The following table summarizes the effect of substitutions at the C-5 position on the anticancer activity of a series of 3-(2-amino-ethyl)-5-(substituted-benzylidene)-thiazolidine-2,4-diones. researchgate.net

| Compound | Substitution on 5-Benzylidene Ring | Activity (IC50 in U937 cells) |

|---|---|---|

| Lead Compound | 4-Ethoxy | Reported as active inhibitor |

| Analog 1 | 2-Ethoxy | Significantly improved activity |

| Analog 2 | 3-Ethoxy | Less active than 4-ethoxy |

| Analog 3 | 4-Methoxy | Comparable to 4-ethoxy |

Stereochemical Effects on Activity Profiles

Stereochemistry can play a decisive role in the biological activity of thiazolidine analogs, as chiral centers can exist at the C-2, C-4, and C-5 positions depending on their substitution patterns. The spatial arrangement of substituents affects how the molecule fits into its target binding site.

In some series of thiazolidine derivatives, a clear stereochemical preference for activity has been observed. For example, in a study of DNA gyrase inhibitors, the S-isomers of certain thiazolidinone derivatives showed significantly stronger inhibitory activity than their corresponding (R)-enantiomers. nih.gov This suggests that the specific 3D orientation of the substituents is critical for optimal interaction with the enzyme's active site. nih.gov

However, the impact of stereochemistry is not universal and appears to be dependent on the specific compound series and their biological target. In a different study on thiazoline (B8809763) analogs with antiproliferative activity, both the R- and S-isomers demonstrated similar levels of potency. nih.gov This indicates that for that particular scaffold and mechanism of action, the precise stereochemical configuration was less critical for activity. These contrasting findings highlight the importance of empirical testing of individual enantiomers during the drug development process to determine if a stereochemical preference exists for a given biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For thiazolidine derivatives, 2D and 3D-QSAR studies have been instrumental in understanding the structural requirements for potency and in designing new, more active analogs. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various thiazolidin-4-one series. mdpi.com These models generate 3D contour maps that visualize the regions around the molecule where specific physicochemical properties are predicted to enhance or diminish activity.

Key findings from QSAR studies on thiazolidinones include:

Steric Fields: CoMFA models often indicate that bulky, sterically favored groups are preferred in certain regions, such as substituents on a 5-benzylidene ring, while steric hindrance is disfavored in other areas.

Electrostatic Fields: CoMSIA maps can highlight regions where electron-withdrawing groups (e.g., chloro substituents) or electron-donating groups are beneficial for activity. mdpi.com For instance, a model for S1P1 receptor agonists showed a preference for electron-withdrawing groups at the 3-position of the 5-benzylidene ring. mdpi.com

Predictive Power: Well-constructed QSAR models demonstrate good predictive power for the activity of newly designed compounds, helping to prioritize synthetic efforts towards the most promising candidates.

These computational models serve as a valuable guide in medicinal chemistry, enabling a more rational approach to lead optimization by predicting the potential activity of virtual compounds before their synthesis.

Identification of Essential Pharmacophoric Elements for Target Engagement

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. dergipark.org.tr For Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- and its analogs, several key pharmacophoric elements have been identified that are crucial for target engagement.

Studies combining multiple bioactive scaffolds have led to the concept of hybrid drug design, where known pharmacophores are integrated into a single molecule. nih.gov For this class of compounds, the essential pharmacophoric elements typically include:

The 3,4,5-Trimethoxyphenyl Moiety: This group often acts as a key recognition element, fitting into a specific hydrophobic pocket of the target protein (e.g., the colchicine binding site of tubulin). nih.govnih.gov The methoxy groups can also serve as hydrogen bond acceptors.

The Thiazolidine Ring: This heterocyclic core serves as a central scaffold, properly orienting the other pharmacophoric groups in 3D space. researchgate.net The carbonyl groups (at C-2 and/or C-4) are often critical hydrogen bond acceptors.

An Aromatic "Wing": Frequently, an aryl or heteroaryl group, often attached at the C-5 position (e.g., a 5-benzylidene group), provides additional hydrophobic or π-π stacking interactions with the target. researchgate.net

A representative pharmacophore model might consist of a hydrophobic feature (the trimethoxyphenyl ring), multiple hydrogen bond acceptors (the methoxy and carbonyl oxygens), and another aromatic/hydrophobic region (the C-5 substituent). nih.govresearchgate.net Identifying and refining these essential elements allows for the rational design of new analogs with improved affinity and selectivity for their intended biological target. nih.gov

Biological Activities and Mechanistic Elucidation of Thiazolidine, 3 3,4,5 Trimethoxybenzoyl Analogs in Vitro and Preclinical Investigations

Antimitotic and Anticancer Activity

Analogs of Thiazolidine (B150603), 3-(3,4,5-trimethoxybenzoyl)- have demonstrated significant antimitotic and anticancer properties through various mechanisms of action. These compounds, often featuring the 3,4,5-trimethoxyphenyl moiety, have been identified as potent agents against the proliferation of cancer cells. The 3,4,5-trimethoxyphenyl group is a crucial structural feature found in many natural and synthetic tubulin polymerization inhibitors. cardiff.ac.ukmdpi.com

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of tubulin polymerization. cardiff.ac.uknih.govnih.govresearchgate.net The 3,4,5-trimethoxyphenyl ring is a key structural element that allows these molecules to bind to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule dynamics. cardiff.ac.uknih.govnih.gov This interference with the formation and disassembly of microtubules is essential for various cellular processes, including cell division, motility, and intracellular transport.

For instance, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, which are structurally related to the target compound, were found to be potent inhibitors of tubulin polymerization. One of the most active compounds in this series, derivative 3c , exhibited an IC50 value of 0.75 μM for tubulin polymerization inhibition, which was almost twice as active as the well-known tubulin inhibitor, combretastatin (B1194345) A-4 (CA-4). nih.gov Another related compound, 5k , strongly inhibited tubulin assembly with an IC50 value of 0.66 μM, which was about half that of CA-4. nih.govresearchgate.net

The inhibitory effect on tubulin polymerization is a hallmark of this class of compounds, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest.

Cell Cycle Arrest Induction (e.g., G2/M Phase Accumulation)

By disrupting microtubule dynamics, Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- analogs effectively induce cell cycle arrest, predominantly in the G2/M phase. nih.govnih.govnih.govnih.govfrontiersin.orgmdpi.commdpi.com This phase of the cell cycle is critically dependent on a properly functioning mitotic spindle to ensure the accurate segregation of chromosomes into daughter cells. The accumulation of cells in the G2/M phase is a characteristic effect of antimicrotubule agents. nih.gov

For example, a ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone (B49325) hybrid (CCH) was shown to cause cell cycle arrest at the G2/M stage in HepG2 and MCF7 cancer cell lines. nih.gov In CCH-treated cells, the percentage of cells in the G2/M phase increased significantly compared to untreated cells. nih.gov Similarly, the stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) induced a G2/M phase arrest in human lung cancer cells. nih.gov This was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

The induction of apoptosis, or programmed cell death, is another key anticancer mechanism of these compounds. nih.govnih.govnih.govnih.govwaocp.org Following cell cycle arrest, cancer cells treated with these analogs often undergo apoptosis through the activation of intrinsic and/or extrinsic pathways.

Research on a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, compound 3h , demonstrated the induction of apoptosis through the activation of caspases-3, -8, and -9. nih.gov This was also associated with the release of cytochrome c from the mitochondria, indicating the involvement of the mitochondrial (intrinsic) apoptotic pathway. nih.gov Another study on a thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrid, compound 7e , also showed that it induced apoptosis via cytochrome c release and activation of caspases 3/7 and 9 in MCF-7 breast cancer cells. nih.gov

Antiproliferative Effects in Defined Cancer Cell Lines

Analogs of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. cardiff.ac.uknih.govnih.govnih.govnih.govnih.govsemanticscholar.org The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50) values.

For instance, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-5-amino-1,2,4-triazoles showed potent antiproliferative activities, with four compounds exhibiting IC50 values of less than 1 μM against selected cancer cells. nih.gov In another study, a series of (Z)-5-arylidene-3-(3,4,5-trimethoxybenzyl)thiazolidine-2,4-diones displayed moderate cytotoxic activities. researchgate.net A thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrid, compound 7e , was particularly effective against ER+ MCF-7 breast cancer cells with an IC50 of 3.1 ± 0.6 µM. nih.gov

| Compound Analog | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7e (thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrid) | MCF-7 (Breast) | 3.1 ± 0.6 | nih.gov |

| Compound 7b (thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrid) | MCF-7 (Breast) | 8.5 ± 1.2 | nih.gov |

| Compound 7b (thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrid) | MDA-MB-231 (Breast) | 17.9 ± 1.1 | nih.gov |

| Compound 7b (thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrid) | A2058 (Melanoma) | 3.5 ± 1.1 | nih.gov |

| Compound 2d (5-bromo-1-(3,4,5-trimethoxy)benzylindoline-2,3-dione) | Various human cancer cell lines | Sub-microgram/mL scale | researchgate.net |

| Compound 14a (thiazolidine-2,4-dione derivative) | Caco-2 (Colon) | 1.5 | plos.org |

| Compound 14a (thiazolidine-2,4-dione derivative) | HepG-2 (Liver) | 31.5 | plos.org |

| Compound 10b (thiazolidine-2,4-dione derivative) | MDA-MB-231 (Breast) | 31.5 | plos.org |

| Compound 10b (thiazolidine-2,4-dione derivative) | Caco-2 (Colon) | 62.5 | plos.org |

| Compound 10a (thiazolidine-2,4-dione derivative) | A549 (Lung) | 85 | plos.org |

Modulation of Key Oncogenic Kinases and Signaling Pathways (e.g., PI3K/Akt, EGFR, CDK-2, Wnt/β-catenin, Nox4)

While the primary mechanism of action for many of these compounds is tubulin inhibition, there is emerging evidence suggesting their ability to modulate key oncogenic signaling pathways. The PI3K/Akt and Wnt/β-catenin pathways are crucial in cancer progression, and their interplay can promote tumorigenesis. nih.gov

Some studies have explored the effects of combining inhibitors of pathways like PI3K/Akt with other anticancer agents. For instance, co-treatment with EGFR inhibitors and PI3K/Akt pathway inhibitors has been shown to enhance the anti-proliferative effects in certain breast cancer cell lines. nih.govmdpi.commdpi.com However, direct evidence specifically linking Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- and its close analogs to the modulation of PI3K/Akt, EGFR, CDK-2, Wnt/β-catenin, or Nox4 pathways is still limited and requires further investigation.

Antidiabetic and Antihyperglycemic Activity

Thiazolidinediones (TZDs), the core structure of the compound , are a well-established class of oral antidiabetic agents. nih.goveurekaselect.comnih.gov They are known to improve insulin (B600854) sensitivity and are used in the management of type 2 diabetes mellitus. nih.gov

The primary mechanism of action for the antidiabetic effects of thiazolidinediones is their activity as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov PPARγ is a nuclear receptor that plays a key role in regulating genes involved in glucose and lipid metabolism. Activation of PPARγ by thiazolidinediones leads to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

Several studies have investigated the antidiabetic and antihyperglycemic potential of various thiazolidine-2,4-dione derivatives. ijpsnonline.comresearchgate.netmdpi.comresearchgate.netmdpi.com For example, a series of 5-benzylidene-2,4-thiazolidinedione derivatives were designed as partial PPARγ agonists and showed promising antidiabetic properties in preclinical models. nih.gov These compounds were found to be non-toxic to normal hepatocytes and demonstrated in vivo hypoglycemic and hypolipidemic efficacy in diabetic rats. nih.gov

Research on novel thiazolidinedione derivatives continues to explore their potential for multi-modal antidiabetic activities, including the inhibition of enzymes involved in glucose metabolism. mdpi.com

Mechanisms of Glucose Uptake Stimulation

Thiazolidinedione (TZD) derivatives are well-regarded for their role in improving insulin sensitivity, and analogs of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- are no exception. Their primary mechanism involves enhancing glucose uptake in peripheral tissues, particularly muscle and fat cells. nih.gov This action helps to lower blood glucose levels. nih.gov Studies have shown that treatment with TZDs leads to an increase in insulin-stimulated glucose disposal in muscle. nih.gov Some research suggests that cell cycle synchronization using thiazolidinediones can induce cellular glucose uptake. nih.gov For instance, treatment of colon cancer cells with troglitazone, followed by its withdrawal, led to a significant increase in cellular uptake of 3H-DG (a glucose analog) and enhanced expression of GLUT1, a key glucose transporter protein, on the cell membrane. nih.gov

Enzyme Inhibition in Metabolic Regulation

Analogs of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- have been investigated for their ability to inhibit key enzymes involved in carbohydrate and lipid metabolism. This inhibitory action presents a therapeutic strategy for managing metabolic disorders like type 2 diabetes.

The primary enzymes of interest in this context include:

Pancreatic Lipase: This enzyme is crucial for the digestion of dietary fats. Its inhibition can reduce fat absorption, contributing to weight management.

α-Glucosidase and α-Amylase: These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govnih.gov Inhibiting them can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). nih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP-1B): This enzyme is a negative regulator of insulin signaling pathways. nih.gov Its inhibition can enhance insulin sensitivity and improve glucose metabolism. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4): This enzyme inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.

Numerous studies have demonstrated the potent inhibitory effects of thiazolidine derivatives against these enzymes. For example, various synthesized thiazolidine-2,4-dione and rhodanine (B49660) derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard drug, acarbose. nih.gov Similarly, novel thiazolidin-4-one derivatives have demonstrated remarkable inhibition of α-amylase. rsc.org Furthermore, benzylidene-2,4-thiazolidinedione derivatives have been synthesized as effective PTP1B inhibitors, with IC50 values in the low micromolar range. nih.gov

Table 1: Enzyme Inhibitory Activities of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- Analogs

| Compound Class | Target Enzyme | Key Findings | IC50 Values (µM) |

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | Potent inhibition compared to acarbose. | 5.44 - 20.95 |

| Thiazolidin-4-one linked Pyrazoles | α-Amylase | Significant percentage inhibition. | Compound 5a showed 90.04% inhibition at 100 µg/mL |

| Benzylidene-2,4-thiazolidinedione Derivatives | PTP-1B | Inhibition in the low micromolar range. | 5.0 |

Anti-inflammatory Properties

Thiazolidine derivatives, including those related to Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-, possess significant anti-inflammatory properties. These compounds have been shown to be involved in the regulation of inflammatory processes. In vivo studies using models such as carrageenan-induced air pouch and peritonitis in mice have demonstrated the efficacy of these derivatives in reducing inflammation. For instance, a 5-arylidene-3-(4-phenyl-benzyl)-thiazolidine-2,4-dione derivative with a 3,4,5-trimethoxy substitution showed a 66% inhibition of neutrophil migration in an air pouch model. The mechanism of action for these anti-inflammatory effects is thought to be linked, in part, to the modulation of peroxisome proliferator-activated receptors (PPARs).

Antimicrobial Activities (e.g., Antifungal, Antibacterial)

The thiazolidine scaffold is a core component of many compounds with a broad spectrum of antimicrobial activities. mdpi.com Derivatives have been synthesized and tested against various bacterial and fungal strains, often showing promising results. nih.govrjpn.orgnih.gov

Antifungal Activity: Thiazolidine-based compounds have demonstrated notable antifungal effects. nih.gov For example, certain 2,3-diaryl-thiazolidin-4-ones have shown antifungal activity that exceeded or was equipotent to reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov The proposed mechanism for this antifungal action may involve the inhibition of CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal cell membrane biosynthesis. nih.gov Some studies have shown that these compounds can cause disruptions in the fungal cell wall. nih.gov

Antibacterial Activity: A wide range of thiazolidine derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies have reported minimum inhibitory concentrations (MIC) in the low mg/mL range. nih.gov For instance, some 2,3-diaryl-thiazolidin-4-ones were found to be more potent against resistant strains like MRSA, P. aeruginosa, and E. coli than ampicillin. nih.gov Molecular docking studies suggest that the antibacterial action could be due to the inhibition of enzymes like E. coli Mur B, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.govnih.gov

Table 2: Antimicrobial Spectrum of Thiazolidine Analogs

| Compound Class | Activity | Tested Organisms | Potential Mechanism of Action |

| 2,3-Diaryl-thiazolidin-4-ones | Antibacterial | Gram-positive and Gram-negative bacteria (including resistant strains) | Inhibition of E. coli Mur B |

| 2,3-Diaryl-thiazolidin-4-ones | Antifungal | Various fungal strains | Inhibition of CYP51 |

| Thiazole-based Thiazolidinones | Antifungal | Yeasts and molds | - |

| Thiazolidine-2,4-dione hybrids | Antibacterial | Gram-positive and Gram-negative bacteria | - |

Other Reported Enzyme Inhibition Studies

Beyond metabolic enzymes, analogs of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- have been found to inhibit other crucial enzymes, indicating their potential in areas such as cancer therapy.

Topoisomerases I and II: These enzymes are vital for managing DNA topology during cellular processes like replication and transcription. nih.gov Their inhibition can lead to DNA damage and induce apoptosis in cancer cells, making them important targets for anticancer drugs. nih.govnih.gov Hybrid molecules containing trimethoxybenzene, thiazolidinedione, and thiazole (B1198619) moieties have been synthesized and shown to inhibit human topoisomerases I and II. nih.gov For example, one such compound was found to inhibit both enzymes and induce apoptosis in MCF-7 breast cancer cells. nih.gov

Carbonic Anhydrase: This enzyme is involved in various physiological processes, and its inhibitors have therapeutic applications. While the broader class of thiazolidinones has been investigated as carbonic anhydrase inhibitors, specific studies on 3-(3,4,5-trimethoxybenzoyl)- analogs are less common. nih.gov

3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme is involved in hydrogen sulfide (B99878) (H₂S) production. There is limited specific information on the inhibition of 3-MST by Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- analogs in the reviewed literature.

Preclinical Efficacy Studies in Relevant Animal Models

Preclinical studies in animal models have provided valuable insights into the in vivo efficacy and mechanisms of action of thiazolidine derivatives. These studies often focus on metabolic and inflammatory conditions.

For instance, a benzylidene-2,4-thiazolidinedione derivative, identified as a PTP1B inhibitor, was evaluated in a mouse model. nih.gov The study reported a significant improvement in glucose tolerance, a reduction in weight gain, and favorable changes in blood parameters such as triglycerides, total cholesterol, and non-esterified fatty acids. nih.gov This suggests that the compound's antihyperglycemic and antiobesity effects are mediated, at least in part, through PTP1B inhibition. nih.gov Another study on the anti-inflammatory activity of thiazolidine derivatives used a carrageenan-induced rat paw edema model. biointerfaceresearch.com The results showed that the synthesized compounds demonstrated considerable anti-inflammatory effects, with some approaching or exceeding the activity of the standard drug, ibuprofen. biointerfaceresearch.com These preclinical findings corroborate the in vitro results and highlight the therapeutic potential of this class of compounds.

Molecular Target Identification and Ligand Target Interaction Dynamics

Identification of Specific Biological Targets and Their Functional Roles

The primary biological target identified for compounds containing the 3,4,5-trimethoxybenzoyl moiety linked to a heterocyclic scaffold, such as thiazolidine (B150603), is tubulin . nih.govnih.govnih.govnih.gov Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the eukaryotic cytoskeleton. nih.gov Microtubules play a critical role in various cellular processes, including cell division (by forming the mitotic spindle), intracellular transport, and the maintenance of cell structure and motility. nih.gov

By interfering with tubulin dynamics, these compounds can disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle, typically in the G2/M phase, and subsequently inducing apoptosis (programmed cell death). nih.gov This mechanism makes tubulin a significant target for anticancer drug development. rsc.org

While tubulin is the most prominently studied target, the broader thiazolidine scaffold is also associated with other biological targets. For instance, the thiazolidine-2,4-dione ring system is the core structure of the "glitazone" class of drugs, which are known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . nih.govtg.org.au PPARγ is a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. nih.govencyclopedia.pub Its activation improves insulin (B600854) sensitivity, making it a key target for treating type 2 diabetes. nih.gov Additionally, some hybrid molecules incorporating the thiazolidinedione and trimethoxybenzene structures have been investigated as inhibitors of human topoisomerases I and II , enzymes critical for managing DNA topology during replication and transcription. nih.govmdpi.com

| Target Protein | Functional Role | Associated Scaffold Feature |

| Tubulin | Forms microtubules, essential for cell division (mitotic spindle), cell structure, and intracellular transport. nih.gov | 3,4,5-Trimethoxybenzoyl group combined with a heterocyclic ring. nih.govnih.gov |

| PPARγ | Nuclear receptor that regulates gene transcription for glucose and lipid metabolism; improves insulin sensitivity. nih.govencyclopedia.pub | Thiazolidine-2,4-dione ring system. tg.org.au |

| Topoisomerase I/II | Enzymes that manage DNA topology (e.g., untangling and unwinding) during cellular processes like replication. nih.govmdpi.com | Hybrid molecules containing both thiazolidinedione and trimethoxybenzene moieties. nih.gov |

Characterization of Ligand Binding Sites (e.g., Colchicine (B1669291) Binding Site on Tubulin)

For tubulin-targeting agents, there are several well-characterized binding sites, including the taxoid, vinca, and colchicine binding sites. nih.gov Compounds featuring the 3,4,5-trimethoxyphenyl moiety, structurally similar to Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-, are known to interact specifically with the colchicine binding site . nih.govnih.govresearchgate.net

This binding site is located at the interface between the α- and β-tubulin subunits of the heterodimer. nih.gov The binding of a ligand to this site physically obstructs the curved-to-straight conformational change that tubulin must undergo to polymerize into microtubules. nih.gov This interference destabilizes the microtubule structure and inhibits its assembly. nih.gov

The key structural features of the colchicine binding site that accommodate these ligands include:

A pocket that receives the 3,4,5-trimethoxyphenyl (A-ring) moiety. nih.gov

Specific amino acid residues that form crucial interactions. For example, Cys-241 in β-tubulin is a key residue that often forms a hydrogen bond with one of the methoxy (B1213986) groups of the trimethoxyphenyl ring. nih.gov

Other residues within α-tubulin, such as Thr-179 and Val-181 , can form hydrogen bonds with other parts of the ligand. nih.gov

The binding is reversible and leads to the inhibition of microtubule polymerization, which is the hallmark of colchicine-site inhibitors. nih.gov

Computational Molecular Docking and Dynamics Simulations

Computational methods are essential tools for understanding and predicting the interaction between ligands like Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- and their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govmdpi.com For tubulin inhibitors, docking simulations are routinely performed to insert the compounds into the crystal structure of the colchicine binding site (e.g., PDB code 1SA0). researchgate.net These studies help to:

Confirm that the ligand fits within the binding pocket in a manner similar to known inhibitors like colchicine. researchgate.net

Estimate the binding affinity or "docking score," which can correlate with biological activity. mdpi.com

Identify the specific amino acid residues that are in close contact with the ligand, providing insights into the key molecular interactions. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and dynamic behavior of the ligand-receptor complex over time. rsc.orgrsc.org These simulations model the movements and interactions of atoms and molecules, providing a more realistic view of the binding. nih.govresearchgate.net MD simulations can verify the stability of the docked pose and confirm that the key interactions identified in docking are maintained throughout the simulation. rsc.orgrsc.org This helps to validate the binding hypothesis and understand the flexibility of both the ligand and the binding site. rsc.org

Analysis of Key Molecular Interactions

The stability of the ligand-target complex is governed by a combination of non-covalent molecular interactions. Computational analyses and structural studies have identified several key interactions for compounds binding to the colchicine site of tubulin. nih.gov

Hydrogen Bonding: These are crucial for specificity and anchoring the ligand in the correct orientation. As mentioned, a hydrogen bond between one of the methoxy groups of the 3,4,5-trimethoxyphenyl ring and the side chain of Cys-241 in β-tubulin is a frequently observed and critical interaction. nih.gov Other residues like Ser, Thr, and Asn in the binding pocket can also act as hydrogen bond donors or acceptors. nih.govnih.gov

Pi-Stacking: Aromatic rings, such as the trimethoxybenzoyl group, can engage in pi-stacking interactions with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) within the binding site. This type of interaction adds to the stability of the complex.

| Interaction Type | Description | Key Amino Acid Residues (Example) |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). Anchors the ligand. mdpi.com | Cys-241, Thr-179, Val-181, Asn, Ser. nih.govnih.gov |

| Hydrophobic Interactions | Favorable interactions between nonpolar surfaces that exclude water. Contributes significantly to binding affinity. nih.gov | Ile, Leu, Phe. nih.gov |

| Pi-Stacking | Non-covalent interaction between aromatic rings. | Phenylalanine (Phe), Tyrosine (Tyr). |

In Silico Prediction and Validation of Potential Off-Targets

While a compound may be designed for a specific primary target, it can also interact with other proteins in the body, leading to "off-target" effects. Predicting these interactions early is a critical aspect of drug discovery. In silico (computational) methods provide a powerful approach for this purpose.

Tools like SwissTargetPrediction and BindingDB utilize the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets. researchgate.net By inputting the structure of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-, these platforms can screen it against vast databases of known ligands and their targets. This process generates a list of probable protein targets, ranked by likelihood. researchgate.net

The prediction process typically involves:

Ligand-Based Screening: Comparing the 2D or 3D structure of the query compound to databases of bioactive molecules.

Target Profiling: Generating a list of potential targets based on the known targets of the most structurally similar compounds found in the database.

Docking and Scoring: The predicted off-targets can then be further investigated using molecular docking to assess the binding compatibility and estimate the binding affinity of the compound to these potential off-target proteins. researchgate.net

Validation of these in silico predictions would require subsequent experimental assays to confirm whether the compound indeed modulates the activity of the predicted off-targets. This computational pre-screening helps prioritize experimental resources and can provide early warnings of potential unintended biological activities.

Lead Optimization Strategies for Thiazolidine, 3 3,4,5 Trimethoxybenzoyl Based Compounds

Principles of Rational Drug Design and Development

Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and mechanism to design and synthesize new drugs. The 4-thiazolidinone (B1220212) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets, making it a valuable starting point for drug design. ump.edu.plsemanticscholar.org The design of derivatives often involves combining this privileged structure with other known pharmacophores, such as the 3,4,5-trimethoxyphenyl group, which is a key feature of natural anticancer agents like Combretastatin (B1194345) A-4. researchgate.net

Iterative Hit-to-Lead and Lead Optimization Processes

The journey from an initial screening "hit" to a viable drug candidate involves two critical, iterative phases: hit-to-lead (H2L) and lead optimization (LO). wikipedia.orgazolifesciences.com The H2L or lead generation phase begins after high-throughput screening identifies initial hits. wikipedia.orgazolifesciences.com These hits are then confirmed, evaluated, and subjected to limited chemical modification to produce a "lead compound" with improved potency and more favorable properties. wikipedia.org Typically, initial hits have binding affinities in the micromolar (10⁻⁶ M) range, which H2L optimization aims to improve to the nanomolar (10⁻⁹ M) range. wikipedia.org

A practical example can be seen in the development of tubulin polymerization inhibitors based on a 4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole scaffold, a close structural relative of the thiazolidine (B150603) core. nih.gov Once this scaffold was identified as the minimum structural requirement for activity, the strategy focused on performing modifications at the 2-position of the thiazole (B1198619) ring. nih.gov This "hit expansion" involved synthesizing a series of analogs to explore the structure-activity relationship (SAR). wikipedia.orgnih.gov The subsequent lead optimization phase involves more extensive chemical modifications to refine properties such as efficacy, metabolic stability, and selectivity, preparing the compound for preclinical testing. wikipedia.org

Methodologies for Enhancing Potency, Selectivity, and Efficacy

Enhancing the potency, selectivity, and efficacy of lead compounds is the central goal of lead optimization. This is achieved through targeted structural modifications guided by SAR studies.

Potency Enhancement: Potency can be significantly improved by introducing or modifying substituents on the core scaffold. For instance, in a series of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles, replacing a pyrrolidine (B122466) ring at the C-2 position with a phenyl or a bioisosteric 3-thienyl ring led to a significant enhancement in antiproliferative activity against a panel of human tumor cell lines. nih.gov This demonstrates how targeted modifications can improve a compound's ability to interact with its biological target. nih.gov

Table 1: Antiproliferative Activity of 2-Substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole Derivatives

| Compound | R (Substitution at C-2) | HeLa IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HT-29 IC₅₀ (nM) | A549 IC₅₀ (nM) |

|---|---|---|---|---|---|

| 3a | Phenyl | 24 | 2.2 | 80 | 1100 |

| 3b | 3-Thienyl | 16 | 51 | 60 | 380 |

Data sourced from a study on novel anticancer agents, showing the concentration required to inhibit cell proliferation by 50% (IC₅₀). nih.gov

Selectivity Improvement:nih.govnih.govEfficacy Demonstration: Ultimately, enhanced potency and selectivity must translate to in vivo efficacy. The most active compound from the aforementioned thiazole series, compound 3b, not only showed potent activity in cell-based assays but also significantly reduced the growth of an HT-29 xenograft in a nude mouse model, indicating its potential as a clinical antimitotic agent. nih.govresearchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies used to optimize lead compounds, improve drug-like properties, and explore novel chemical space. researchgate.netunica.it

Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net A clear example is the replacement of the phenyl ring in compound 3a with a 3-thienyl group to create compound 3b. nih.gov This bioisosteric swap resulted in a 1.5- to 3-fold increase in potency against several cancer cell lines, demonstrating how a subtle change can enhance biological effect. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central core structure (scaffold) of a molecule with a chemically different one, while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. researchgate.net In the context of compounds containing the 3,4,5-trimethoxybenzoyl group, the thiazolidine core could be "hopped" to other heterocyclic systems like 1,2,4-triazoles or thiazoles. nih.govnih.govresearchgate.net This allows chemists to retain the key pharmacophore responsible for target interaction (e.g., binding to the colchicine (B1669291) site on tubulin) while fundamentally altering the molecule's backbone to improve properties like synthetic accessibility, patentability, or pharmacokinetics. researchgate.netunica.it

Multi-Targeted and Polypharmacology Drug Design Strategies

Complex diseases like cancer often involve multiple biological pathways, making drugs that act on a single target susceptible to resistance. Multi-targeted drug design and polypharmacology aim to address this by creating single chemical entities that can modulate multiple targets simultaneously. nih.govmdpi.com

One prominent strategy is the creation of hybrid molecules that combine two or more distinct pharmacophores. nih.govsemanticscholar.org Researchers have designed and synthesized novel hybrid compounds that incorporate three pharmacophores—trimethoxybenzene, thiazolidinedione, and thiazole—into a single molecule. nih.govsemanticscholar.org This approach aims to create compounds with synergistic effects or a broader spectrum of activity, with some derivatives being investigated as human topoisomerase inhibitors. nih.govsemanticscholar.org The inherent ability of the 4-thiazolidinone scaffold to interact with numerous targets makes it particularly suitable for such polypharmacological approaches. ump.edu.plsemanticscholar.org Another example involves developing thiazolidine derivatives as pan-PIM kinase inhibitors, which are designed to be active against multiple isoforms of the PIM kinase family, a group of proteins implicated in various cancers. nih.gov

Conceptual Framework for Prodrug Design and Advanced Delivery Systems Research

Prodrug Design: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This approach is often used to overcome issues with the parent drug, such as poor stability or bioavailability. nih.gov A relevant strategy involves using the thiazolidine ring itself as a prodrug moiety. For example, an active aromatic aldehyde can be protected by reacting it with L-cysteine to form a thiazolidine ring. nih.gov This new compound, a thiazolidine prodrug, is designed to be more stable against metabolism. In vivo, the thiazolidine ring is expected to hydrolyze, gradually releasing the active parent aldehyde, thereby prolonging its duration of action. nih.gov

Advanced Delivery Systems: To further improve the therapeutic profile of these compounds, advanced drug delivery systems can be employed. A self-nanoemulsifying drug delivery system (SNEDDS) has been used to create an intravenous formulation for a thiazolidine-based prodrug. nih.gov This system utilized a mixture of oleic acid (as an oil), tween 80 (as a surfactant), and polyethylene (B3416737) glycol 400 (as a cosurfactant). nih.gov When introduced to an aqueous environment, such formulations spontaneously form nano-sized emulsions, which can enhance the solubility and bioavailability of poorly water-soluble drug candidates. nih.gov

Advanced Methodologies and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-". Techniques such as Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic properties. mdpi.com

A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. jmchemsci.com For instance, a smaller energy gap in related thiazolidinone derivatives has been correlated with higher reactivity. jmchemsci.com

These quantum chemical calculations can predict regions within "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-" that are susceptible to electrophilic or nucleophilic attack, thereby providing insights into its metabolic fate and potential interactions with biological targets. researchgate.net

Cheminformatics and Machine Learning Applications in Compound Design and Screening

Cheminformatics and machine learning have become indispensable tools in the design and screening of novel compounds related to "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-". nih.govmdpi.com These computational approaches utilize mathematical models to establish relationships between a compound's structure and its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govtandfonline.com

For the broader class of thiazolidine (B150603) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models generate 3D contour maps that highlight the steric, electrostatic, and hydrophobic fields influencing biological activity. mdpi.com Such insights are invaluable for rationally designing analogs of "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-" with enhanced potency by suggesting specific structural modifications.

Machine learning algorithms can be trained on large datasets of known thiazolidine derivatives to predict the biological activities of novel, untested compounds, thereby accelerating the discovery process. nih.govyoutube.com These predictive models aid in prioritizing which analogs of "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-" should be synthesized and tested, saving significant time and resources. mdpi.comnih.gov

High-Throughput Screening (HTS) Methodologies for Novel Analog Discovery

High-Throughput Screening (HTS) offers a rapid and efficient method for identifying novel analogs of "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-" with desired biological activities. This is achieved by testing large libraries of compounds in parallel using automated, miniaturized assays. While specific HTS campaigns for "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-" are not extensively documented, the general principles of HTS are applicable to this compound class.

The process would involve developing a robust assay that measures a specific biological activity of interest. This assay is then used to screen a diverse chemical library, which may include a focused collection of thiazolidine derivatives. Hits from the primary screen are then subjected to secondary assays for confirmation and further characterization.

Virtual high-throughput screening (vHTS) can be employed as a preliminary step to enrich the physical screening library with compounds that are computationally predicted to be active, thereby increasing the efficiency of the HTS process. nih.gov The structural scaffold of "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-" serves as a template for designing combinatorial libraries, which can then be screened to explore the structure-activity relationships around this core.

Advanced Spectroscopic and Structural Characterization Techniques for Confirming Molecular Identity and Conformation

The unambiguous confirmation of the molecular identity and three-dimensional conformation of "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-" relies on advanced spectroscopic and structural characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are fundamental for elucidating the molecular structure. nih.gov Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. nih.gov

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the spatial proximity of protons, which is crucial for conformational analysis. mdpi.comnih.gov For related thiazolidine derivatives, NOESY has been used to determine the relative stereochemistry and preferred conformations in solution. nih.gov

The combination of advanced NMR techniques and X-ray crystallography provides a comprehensive understanding of the structural features of "Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-", which is essential for understanding its chemical properties and biological interactions.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Mechanistic Insights

Research into derivatives sharing the core components of Thiazolidine (B150603), 3-(3,4,5-trimethoxybenzoyl)- has revealed a spectrum of potent biological activities, predominantly in the realm of oncology. The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore, notably present in the potent natural antimitotic agent Combretastatin (B1194345) A-4 (CA-4). researchgate.net This moiety is crucial for interacting with biological targets, particularly tubulin.

Analogues such as (Z)-5-arylidene-3-(3,4,5-trimethoxybenzyl)thiazolidine-2,4-diones have been synthesized and evaluated as CA-4 analogues, demonstrating cytotoxic activities against various human cancer cell lines. researchgate.net The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division. researchgate.netnih.gov For instance, a series of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles were found to be potent inhibitors of tubulin polymerization and effectively inhibited the binding of colchicine (B1669291) to tubulin. nih.gov

Furthermore, hybrid molecules incorporating the (3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione system have been investigated as inhibitors of human topoisomerases I and II, enzymes essential for managing DNA topology during cellular processes. nih.gov Docking simulations and enzymatic assays confirmed that these compounds could target these enzymes, leading to apoptosis in cancer cells. nih.gov The thiazolidine ring, often in its 2,4-dione form (TZD), is a "privileged scaffold" in medicinal chemistry, known for a wide array of pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities. nih.govresearchgate.net The combination of the thiazolidine core with the trimethoxybenzoyl moiety appears to create a synergistic effect, yielding compounds with significant biological potential.

| Analogous Compound Class | Primary Biological Target | Observed Activity | Reference |

| (Z)-5-arylidene-3-(3,4,5-trimethoxybenzyl)thiazolidine-2,4-diones | Tubulin | Cytotoxicity against human cancer cell lines | researchgate.net |

| 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles | Tubulin | Antiproliferative activity, G2/M cell cycle arrest, apoptosis induction | nih.gov |

| Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids | Human Topoisomerases I and II | Anticancer activity against breast cancer and melanoma cell lines | nih.gov |

| 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione derivatives | Not specified | Anti-breast cancer activity | nih.gov |

Identification of Unexplored Therapeutic Avenues and Biological Targets

While the primary focus has been on anticancer applications, the structural motifs within Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- suggest potential in other therapeutic areas that remain largely unexplored.

Anti-inflammatory and Antioxidant Activity: The thiazolidine scaffold is associated with anti-inflammatory and antioxidant properties. The 3,4,5-trimethoxybenzoyl moiety could modulate pathways involved in inflammation and oxidative stress. Future studies could investigate the efficacy of this compound in models of inflammatory diseases such as arthritis or inflammatory bowel disease.

Antimicrobial and Antifungal Agents: Thiazolidine derivatives have been extensively studied for their antimicrobial and antifungal activities. researchgate.net The potential of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- against a panel of pathogenic bacteria and fungi, including drug-resistant strains, warrants investigation. Its potential as an antibiofilm agent, a key challenge in infectious diseases, is another promising avenue. mdpi.com

Antitubercular Activity: Given that some thiazolidinone-based hybrids have shown promising activity against Mycobacterium tuberculosis, this specific compound could be screened for its potential to treat tuberculosis, possibly in combination with existing drugs to achieve synergistic effects. nih.gov

Neurodegenerative Diseases: Microtubule dysfunction is implicated in the pathology of neurodegenerative diseases like Alzheimer's. As analogues of this compound are known tubulin binders, exploring its potential as a microtubule-stabilizing or -destabilizing agent in the context of neuronal health could open new therapeutic possibilities. nih.gov

Protein Kinase Inhibition: The rhodanine (B49660) scaffold (a related 2-thioxo-1,3-thiazolidin-4-one) has been used to develop protein kinase inhibitors. researchgate.net Screening Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- against a panel of serine/threonine and tyrosine kinases could uncover novel targets relevant to cancer and other signaling-related disorders.

Challenges and Opportunities in the Development of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- Based Agents

The development of this compound into a therapeutic agent faces several challenges but also presents significant opportunities.

Challenges:

Lack of Direct Biological Data: The most immediate challenge is the absence of published synthesis and biological evaluation data for the exact Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- structure.

Pharmacokinetics and ADMET Profile: Like many small molecules, achieving a favorable profile for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be difficult. Issues such as poor solubility or rapid metabolism could hinder its development.

Target Selectivity: For anticancer applications, achieving selectivity for cancer cells over healthy cells is crucial to minimize side effects. If the mechanism involves tubulin inhibition, off-target effects on normal, rapidly dividing cells could be a concern. nih.gov

Drug Resistance: Cancer cells can develop resistance to antimitotic agents, for example, through the overexpression of drug efflux pumps like P-glycoprotein. nih.gov

Opportunities:

Established Pharmacophores: The compound is built from two well-vetted pharmacophores—the thiazolidine ring and the 3,4,5-trimethoxyphenyl group. This provides a strong rationale for its synthesis and evaluation. researchgate.netnih.gov

Synthetic Tractability: The synthesis of thiazolidine derivatives is generally well-established, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. researchgate.net

Multi-Target Potential: The ability of related scaffolds to interact with multiple targets (e.g., tubulin and topoisomerases) could be an advantage in treating complex diseases like cancer. nih.govnih.gov This could also help in overcoming certain resistance mechanisms.

Hybrid Drug Design: The structure lends itself to the "hybrid drug design" strategy, where it can be combined with other bioactive moieties to generate novel molecules with enhanced or synergistic activities. nih.gov

Strategic Directions for Future Synthetic, Biological, and Computational Research

A coordinated, multi-pronged research strategy is necessary to unlock the therapeutic potential of this compound.

Synthetic Chemistry:

Develop and Optimize Synthesis: The first step is to establish a robust and efficient synthetic route to produce Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- in high purity and yield.

Library Generation: Create a focused library of derivatives by modifying three key positions: the thiazolidine ring (e.g., substitutions at positions 2, 4, or 5), the aromatic ring (e.g., altering the number and position of methoxy (B1213986) groups), and the amide linker. This will be crucial for establishing SAR.

Biological Evaluation:

Broad-Based Initial Screening: Screen the parent compound and its analogues against a wide panel of human cancer cell lines (including those representing different tumor types and resistance profiles) and various microbial strains. nih.govnih.gov

In-depth Mechanistic Studies: For active compounds, conduct detailed mechanism-of-action studies. This should include tubulin polymerization assays, cell cycle analysis, apoptosis assays, topoisomerase inhibition assays, and investigation of effects on cell signaling pathways. nih.govnih.gov

In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and preliminary toxicity profiles. nih.gov

Computational Research:

Molecular Modeling: Use docking simulations to predict the binding modes of the compound and its analogues with potential targets like tubulin and topoisomerases. This can provide structural insights to guide the design of more potent molecules. researchgate.netnih.gov

QSAR and ADMET Prediction: Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity. In silico tools should be used to predict ADMET properties early in the design phase to prioritize compounds with better drug-like characteristics. researchgate.net

Potential for the Derivation of Novel Chemical Entities with Enhanced Therapeutic Profiles

The Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- scaffold is a fertile starting point for generating novel chemical entities (NCEs) with superior therapeutic properties. The modular nature of the molecule allows for systematic modifications to fine-tune its activity, selectivity, and pharmacokinetic profile.

One promising strategy is the creation of hybrid molecules. By linking the Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- core to other known pharmacophores, it may be possible to develop agents with dual mechanisms of action or improved target affinity. For example, combining it with a moiety known to inhibit a specific protein kinase or a DNA-binding agent could result in synergistic anticancer effects. nih.gov

Furthermore, modifications to the 3,4,5-trimethoxyphenyl ring, such as replacing methoxy groups with other substituents (e.g., halogens, alkyl groups), could alter the electronic and steric properties, potentially leading to improved binding at the target site and overcoming resistance. nih.gov Similarly, substitutions on the thiazolidine ring itself can significantly impact biological activity and should be systematically explored. By integrating synthetic, biological, and computational approaches, the potential to derive NCEs from this scaffold with enhanced potency, improved safety profiles, and novel mechanisms of action is substantial.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(3,4,5-trimethoxybenzoyl)thiazolidine derivatives, and how can product purity be optimized?

Methodological Answer: A widely used approach involves reacting 3,4,5-trimethoxybenzoyl chloride with thiazolidine precursors. For example, ethyl 2-amino thiazole-4-carboxylate reacts with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., pyridine or NaHCO3) to yield intermediates, followed by cyclization or functionalization steps . Optimization includes:

- Purity control : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., isopropanol) to isolate β-isomers .

- Characterization : <sup>1</sup>H NMR (e.g., δ 11.43 ppm for NH protons, δ 3.72–3.80 ppm for methoxy groups) and mass spectrometry .

- Yield improvement : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and reaction time (12–24 hr) .

Q. Q2. How is the purity of 3-(3,4,5-trimethoxybenzoyl)thiazolidine derivatives assessed, and what analytical techniques are recommended?

Methodological Answer: Purity is validated using:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to detect impurities (<5%) .

- NMR spectroscopy : Integration of methoxy (δ ~3.7–3.8 ppm) and aromatic protons (δ ~7.1–7.8 ppm) to confirm structural integrity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]<sup>+</sup> at m/z 359.14 for C19H21NO6) .

Advanced Research Questions

Q. Q3. What structural modifications enhance the anti-tubulin activity of 3-(3,4,5-trimethoxybenzoyl)thiazolidine derivatives?

Methodological Answer: Modifications focus on:

- Substitution patterns : Introducing 3-amino groups on the thiazole ring (e.g., 3-amino-2-(3,4,5-trimethoxybenzoyl)thiophenes) improves tubulin polymerization inhibition (IC50 < 1 µM) .

- Steric effects : Bulky substituents (e.g., 4,4-difluorocyclohexyl) enhance binding to the colchicine site .

- Bioisosteric replacements : Replacing the thiazolidine ring with thiadiazole or imidazo[4,5-e]triazine scaffolds maintains activity while improving solubility .

Q. Q4. How can contradictory data on the cytotoxicity of 3-(3,4,5-trimethoxybenzoyl)thiazolidine derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) .

- Solubility issues : Use DMSO concentrations <0.1% and confirm compound stability via LC-MS .

- Off-target effects : Conduct kinase profiling (e.g., CDK1/GSK3β) to rule out non-tubulin mechanisms .

- Synergistic studies : Evaluate combinations with taxanes (e.g., paclitaxel) to distinguish additive vs. synergistic effects .

Q. Q5. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of 3-(3,4,5-trimethoxybenzoyl)thiazolidine derivatives?

Methodological Answer:

- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing; monitor plasma levels via LC-MS/MS (LOQ: 1 ng/mL) .

- Efficacy models :

- Xenografts : Nude mice with HT-29 colon tumors (dose: 10–50 mg/kg, QD for 21 days) .

- Tubulin disruption : Zebrafish embryos to assess vascularization defects (IC50 comparison) .

- Toxicity screening : Liver enzyme assays (ALT/AST) and histopathology .

Q. Q6. How can computational methods guide the design of 3-(3,4,5-trimethoxybenzoyl)thiazolidine derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding to β-tubulin (PDB: 1SA0). Focus on hydrogen bonding with Thr179 and hydrophobic interactions with Leu248 .

- QSAR models : Train on IC50 data (n > 50 compounds) using descriptors like logP, polar surface area, and H-bond donors .

- ADMET prediction : SwissADME to optimize bioavailability (e.g., Rule of Five compliance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.